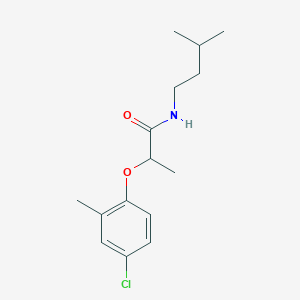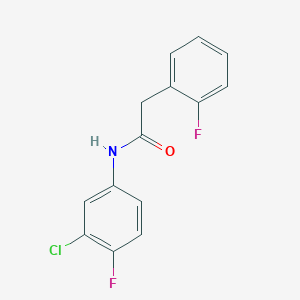
N-(3-chloro-4-fluorophenyl)-2-(2-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4-fluorophenyl)-2-(2-fluorophenyl)acetamide, commonly known as CF3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. CF3 is a member of the acetamide family and is known for its analgesic and anti-inflammatory properties.
Wissenschaftliche Forschungsanwendungen
CF3 has been extensively studied for its potential applications in the field of medicine. It has been shown to have potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. CF3 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Wirkmechanismus
The exact mechanism of action of CF3 is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in pain and inflammation, and by inhibiting their production, CF3 can reduce pain and inflammation.
Biochemical and Physiological Effects:
CF3 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are responsible for pain and inflammation. CF3 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. In addition, CF3 has been shown to have a low toxicity profile, making it a safe candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CF3 is its potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the treatment of chronic pain and inflammation. CF3 also has a low toxicity profile, making it a safe candidate for further research. However, CF3 has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects on the body. In addition, CF3 has not been extensively studied in clinical trials, which limits its potential applications in the field of medicine.
Zukünftige Richtungen
There are several future directions for research on CF3. One potential direction is to further investigate its mechanism of action. Understanding how CF3 works at a molecular level could lead to the development of more effective treatments for chronic pain and inflammation. Another potential direction is to investigate its potential as a treatment for epilepsy. CF3 has been shown to have anticonvulsant properties, and further research could lead to the development of new treatments for epilepsy. Finally, more extensive clinical trials are needed to fully understand the potential applications of CF3 in the field of medicine.
Conclusion:
In conclusion, CF3 is a promising candidate for the treatment of chronic pain and inflammation. Its potent analgesic and anti-inflammatory properties make it a promising candidate for further research. CF3 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy. However, more research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Synthesemethoden
The synthesis of CF3 involves the reaction of 3-chloro-4-fluoroaniline with 2-fluorobenzoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain pure CF3. The synthesis of CF3 is a straightforward process and can be carried out using standard laboratory techniques.
Eigenschaften
Molekularformel |
C14H10ClF2NO |
|---|---|
Molekulargewicht |
281.68 g/mol |
IUPAC-Name |
N-(3-chloro-4-fluorophenyl)-2-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10ClF2NO/c15-11-8-10(5-6-13(11)17)18-14(19)7-9-3-1-2-4-12(9)16/h1-6,8H,7H2,(H,18,19) |
InChI-Schlüssel |
LBEPSEBDSJOQLB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)F |
Kanonische SMILES |
C1=CC=C(C(=C1)CC(=O)NC2=CC(=C(C=C2)F)Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methylphosphonate](/img/structure/B290295.png)
methylphosphonate](/img/structure/B290299.png)
![Methyl 2-[3-benzyl-2-(ethylcarbamothioyl)-2,4-dioxo-1,3,2lambda5-benzodiazaphosphinin-1-yl]acetate](/img/structure/B290300.png)
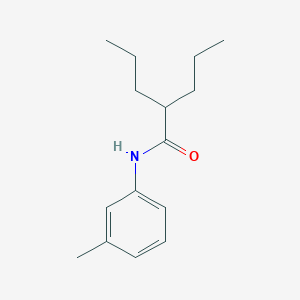

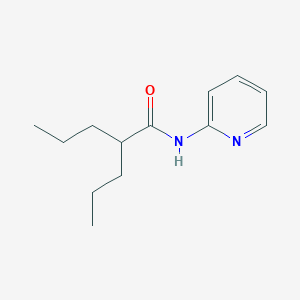
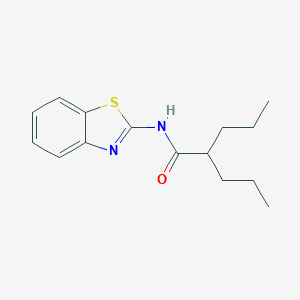

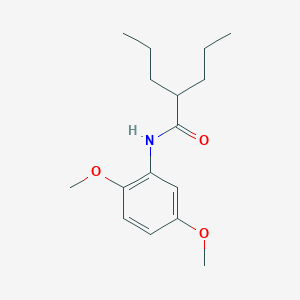
![Ethyl 3-{[(3,4-dimethoxyphenyl)acetyl]amino}benzoate](/img/structure/B290310.png)

